1-Bromo-4-chlorodibenzo[b,d]furan
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Overview
Description
1-Bromo-4-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO It is a derivative of dibenzofuran, where the hydrogen atoms at positions 1 and 4 are substituted by bromine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorodibenzo[b,d]furan can be synthesized through several methods. One common approach involves the bromination and chlorination of dibenzofuran. The process typically includes the following steps:
Bromination: Dibenzofuran is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated dibenzofuran is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of dibenzofuran derivatives with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted dibenzofuran derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of dibenzofuran-4,5-dione or other oxygenated derivatives.
Reduction Products: Reduction can yield dibenzofuran or partially reduced intermediates.
Scientific Research Applications
1-Bromo-4-chlorodibenzo[b,d]furan has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chlorodibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chlorodibenzo[b,d]furan: This compound has the bromine and chlorine atoms at different positions compared to 1-Bromo-4-chlorodibenzo[b,d]furan.
1-Chloro-8-bromodibenzo[b,d]furan: Another isomer with the halogen atoms at positions 1 and 8.
1-Bromo-3-chlorodibenzo[b,d]furan: A similar compound with the halogen atoms at positions 1 and 3.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science, where precise control over molecular structure is crucial.
Properties
IUPAC Name |
1-bromo-4-chlorodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZRNNKKHUDHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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